molecular formula C22H20N2O5S B3018233 4-((E)-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid CAS No. 638136-66-0

4-((E)-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

Cat. No.: B3018233
CAS No.: 638136-66-0
M. Wt: 424.47
InChI Key: BRKDHPFOXCWTGT-ZQRXGZGKSA-N
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Description

4-((E)-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Spoorthy et al. (2021) explored the synthesis and characterization of related compounds, focusing on their antimicrobial activity and molecular docking studies. Although not directly on the specific compound , this research contributes to the understanding of similar molecular structures in the field of antimicrobial agents (Spoorthy et al., 2021).

Photodynamic Therapy Applications

  • Research by Pişkin et al. (2020) investigated compounds with a similar structure for their potential in photodynamic therapy, particularly in cancer treatment. Their study highlights the importance of such compounds in developing Type II photosensitizers for cancer therapy (Pişkin et al., 2020).

Antifungal Properties

  • Siddiqui et al. (2003) synthesized and evaluated the fungicidal activity of compounds similar to the one , demonstrating their effectiveness against various fungi. This research indicates the potential of these compounds in agricultural and pharmaceutical applications (Siddiqui et al., 2003).

Antimicrobial Activity

  • A study by Pansare Dattatraya and Shinde Devanand (2015) focused on the synthesis of compounds structurally related to the compound , revealing their antimicrobial properties against various bacterial strains. This underscores the potential application of such compounds in combating bacterial infections (Pansare Dattatraya & Shinde Devanand, 2015).

Anticancer Potential

  • The anticancer properties of similar compounds were explored by Deep et al. (2016), indicating their potential as anticancer agents. This research suggests that these compounds could play a significant role in developing new cancer treatments (Deep et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to benzoic acid derivatives

Mode of Action

Based on its structural similarity to 4-aminobenzoic acid (paba), it might interfere with the synthesis of folic acid in bacteria, yeasts, and plants . This could potentially inhibit the growth of these organisms. More research is needed to confirm this hypothesis and to understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The compound might affect the folic acid synthesis pathway, given its structural similarity to PABA . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA By inhibiting folic acid synthesis, the compound could potentially disrupt DNA replication in certain organisms.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity might be affected by the pH of its environment, as is the case with many other benzoic acid derivatives . Additionally, the compound’s stability could be influenced by temperature and light exposure. More research is needed to understand how these and other environmental factors influence the compound’s action.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

4-[[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-4-11-24-20(25)19(13-14-5-10-17(28-2)18(12-14)29-3)30-22(24)23-16-8-6-15(7-9-16)21(26)27/h4-10,12-13H,1,11H2,2-3H3,(H,26,27)/b19-13-,23-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKDHPFOXCWTGT-YDOFSLMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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